12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydrobenzo phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione or dimedone in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate in an alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles can be used to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Transformation of the phenanthroline ring system into 1,8-diaazafluorenone.
Reduction: Formation of reduced derivatives of the original compound.
Substitution: Formation of substituted phenanthroline derivatives.
Scientific Research Applications
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and processes, leading to its observed effects. The compound’s structure allows it to act as a chelating agent, forming stable complexes with metals, which can then participate in catalytic or inhibitory activities .
Comparison with Similar Compounds
Similar Compounds
1,10-phenanthroline: A widely used ligand in coordination chemistry.
4,7-phenanthroline derivatives: Similar in structure and reactivity, used in various chemical and biological applications.
Uniqueness
12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its specific structural features, such as the chlorophenyl group and the tetrahydrobenzo phenanthroline core
Properties
Molecular Formula |
C24H21ClN2O |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
12-(2-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H21ClN2O/c1-24(2)12-19-23(20(28)13-24)22(14-6-3-4-8-16(14)25)21-15-7-5-11-26-17(15)9-10-18(21)27-19/h3-11,22,27H,12-13H2,1-2H3 |
InChI Key |
FLBGZRASUOJRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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